molecular formula C29H53NO5 B1141126 (R,R,S,S)-Orlistat CAS No. 111466-63-8

(R,R,S,S)-Orlistat

Cat. No. B1141126
CAS RN: 111466-63-8
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-WKAQUBQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R,S,S)-Orlistat is a chemical compound that has been widely studied due to its potential therapeutic applications. It is a derivative of lipstatin, a natural product produced by Streptomyces toxytricini, and acts as an inhibitor of pancreatic lipase, an enzyme that plays a key role in the digestion of dietary fats.

Scientific Research Applications

Overview of Orlistat's Mechanism and Application

Orlistat, also known as Xenical, is a reversible inhibitor of gastric and pancreatic lipases. It is primarily used for weight management in adults and adolescents, either with or without comorbidities such as type 2 diabetes mellitus and metabolic syndrome. Its efficacy extends beyond mere weight loss; orlistat has been shown to improve glycemic parameters and some features of metabolic syndrome. The drug operates by preventing the absorption of dietary fat, thus reducing caloric intake without the need for systemic absorption. Studies highlight its minimal systemic absorption and its action primarily in the gastrointestinal tract, indicating a low degree of systemic side effects (Zhi et al., 1995).

Orlistat's Efficacy in Weight Management

Clinical trials have established orlistat's effectiveness in promoting weight loss when combined with a hypocaloric diet. Over periods extending up to four years, orlistat, alongside dietary changes, has shown consistent efficacy in reducing weight and improving metabolic risk factors in obese patients. This improvement is not only significant in terms of weight reduction but also in preventing the onset of type 2 diabetes, highlighting orlistat's role in managing obesity-related comorbidities (Curran & Scott, 2004).

Economic and Public Health Impact

From an economic and public health perspective, orlistat has been reviewed for its cost-effectiveness and impact on public health outcomes. Despite its modest weight loss outcomes compared to placebo, orlistat is associated with favorable risk/benefit profiles and potentially beneficial impacts on obesity-associated cardiovascular risk factors and type 2 diabetes. However, its long-term clinical effects remain largely unstudied, with the drug's significant impact on population health being questioned due to low treatment continuation rates and modest short-term clinical effects (Zohrabian, 2010).

Safety and Tolerability

Safety and tolerability have been key considerations in the use of orlistat for obesity management. Long-term tolerability data suggest that the drug is generally well tolerated, with the most common adverse events being gastrointestinal in nature, related to the mechanism of action of the drug. Systemic adverse events are negligible, indicating a favorable safety profile for long-term use (Beyea, Garg, & Weir, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R,R,S,S)-Orlistat involves the condensation of two molecules of methyl N-formyl-D-leucinate followed by reduction, esterification, and amidation reactions.", "Starting Materials": [ "Methyl N-formyl-D-leucinate", "Sodium borohydride", "Methanol", "Sulfuric acid", "Thionyl chloride", "Sodium hydroxide", "4-Aminobenzoic acid", "Ethyl chloroformate" ], "Reaction": [ "Condensation of two molecules of methyl N-formyl-D-leucinate using sulfuric acid as a catalyst to form a diester", "Reduction of the diester using sodium borohydride in methanol to form the corresponding diol", "Esterification of the diol with thionyl chloride to form the corresponding acid chloride", "Amidation of the acid chloride with 4-aminobenzoic acid using sodium hydroxide as a base to form the corresponding amide", "Esterification of the amide with ethyl chloroformate to form (R,R,S,S)-Orlistat" ] }

CAS RN

111466-63-8

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

IUPAC Name

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1

InChI Key

AHLBNYSZXLDEJQ-WKAQUBQDSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

synonyms

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.